Cas no 1622059-69-1 (methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate)

Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate is a synthetic organic compound featuring a conjugated enoate ester scaffold with an acetamido substituent and a 4-methylpiperazine moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the methylpiperazine group enhances solubility and may influence binding interactions in target systems. The acrylate ester functionality offers reactivity for further derivatization, while the acetamido group provides stability. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound is typically characterized by high purity and consistent performance in synthetic applications.
methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate structure
1622059-69-1 structure
Product name:methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
CAS No:1622059-69-1
MF:
MW:
CID:4609502

methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate

methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI81880-10mg
Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
1622059-69-1 >97%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI81880-1mg
Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
1622059-69-1 >97%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI81880-1g
Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
1622059-69-1 >97%
1g
$638.00 2024-04-20
Apollo Scientific
OR311050-500mg
Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
1622059-69-1
500mg
£220.00 2024-05-23
A2B Chem LLC
AI81880-5mg
Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
1622059-69-1 >97%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI81880-500mg
Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
1622059-69-1 >97%
500mg
$392.00 2024-04-20

Additional information on methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate

Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate (CAS No. 1622059-69-1): A Comprehensive Overview

Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate, a compound with the CAS number 1622059-69-1, has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its complex molecular structure, exhibits promising properties that make it a subject of intense study and potential application in various therapeutic areas.

The molecular formula of this compound can be broken down into its constituent parts, which include an acetamido group, a prop-2-enoate moiety, and a phenyl ring substituted with a 4-methylpiperazine group. The presence of these functional groups contributes to its unique chemical behavior and biological activity. Specifically, the acetamido group is known for its role in protein binding and drug solubility, while the prop-2-enoate moiety suggests potential for metabolic stability and bioavailability. The phenyl ring, further modified by the 4-methylpiperazine group, introduces additional pharmacophoric elements that can interact with biological targets.

In recent years, there has been a growing interest in compounds that incorporate piperazine derivatives due to their ability to modulate neurotransmitter systems. The 4-methylpiperazine moiety in Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate is particularly noteworthy, as it has been shown to enhance binding affinity to certain receptors. This property makes the compound a valuable candidate for developing drugs that target central nervous system disorders.

One of the most compelling aspects of Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate is its potential application in the treatment of neurological and psychiatric conditions. Research has indicated that the compound may interact with serotonin and dopamine receptors, which are key targets in the management of depression, anxiety, and other CNS disorders. The combination of the acetamido and prop-2-enoate groups enhances its pharmacokinetic profile, allowing for better absorption and reduced metabolic degradation.

The synthesis of Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate involves a multi-step process that requires precise control over reaction conditions. The introduction of the acetamido group typically involves an acetylation reaction, while the attachment of the phenyl ring with the 4-methylpiperazine substituent requires careful consideration to ensure regioselectivity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity.

In terms of biological activity, preliminary studies have shown that Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate exhibits moderate affinity for serotonin reuptake transporters (SERTs) and dopamine transporters (DATs). This suggests that it may have an impact on neurotransmitter levels in the brain, potentially leading to therapeutic effects similar to those observed with existing psychotropic drugs. However, further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties.

The compound's potential also extends to its role as a building block in drug discovery. Its complex structure provides a scaffold for medicinal chemists to modify and enhance its properties. By altering specific functional groups or introducing new ones, researchers can generate derivatives with improved efficacy, selectivity, and safety profiles. This flexibility makes Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate a valuable asset in the development pipeline for new therapeutics.

Ethical considerations are paramount when conducting research involving pharmaceutical compounds like Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-y l)phenyl]prop -2 -enoate. Ensuring compliance with regulatory standards and conducting thorough toxicological assessments are essential steps to guarantee both safety and efficacy. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory bodies help streamline this process and accelerate the translation of laboratory findings into clinical applications.

The future prospects for Methyl 2-acetamido -3-[4-(4 -m ethyl piperazin -1 -y l )phen yl ]prop -2 -eno ate are promising. Ongoing studies aim to refine its synthetic pathways, explore new therapeutic indications, and evaluate its potential in preclinical models. As our understanding of neurological disorders continues to evolve, compounds like this one may play a crucial role in developing innovative treatments that address unmet medical needs.

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